molecular formula C11H23NO3 B8509838 tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate

tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate

Cat. No. B8509838
M. Wt: 217.31 g/mol
InChI Key: CZUFFMBAWKKWJG-UHFFFAOYSA-N
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Patent
US05439919

Procedure details

To N-tert-butoxycarbonyl-N-tert-butylethanolamine (7.24 g), triethylamine (13.5 g) and methylene chloride (150 ml) in 500 ml round bottom flask, a solution dissolved sulfur trioxide-pyridine complex (15.9 g) into 150 ml of DMSO was added at a time under cooling with ice and stirring. After stirring for 10 minutes at room temperature, the reaction mixture was poured into 1 liter of saturated saline solution. After the methylene chloride layer was separated, the aqueous layer was extracted with ether and all of the organic layers were combined, which was dried over anhydrous sodium sulfate and then concentrated. The residue was purified by means of silica gel chromatography (chloroform: ethanol=20:1) to obtain 6.80 g of aimed product as a faintly yellow oily product. Yield: 94.8%
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated saline solution
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
94.8%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:9][CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.C(Cl)Cl>CS(C)=O>[C:1]([O:5][C:6]([N:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:9][CH:10]=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCO)C(C)(C)C
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
saturated saline solution
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at a time
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the methylene chloride layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
which was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of silica gel chromatography (chloroform: ethanol=20:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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